![molecular formula C8H11NO3 B010745 Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) CAS No. 105623-57-2](/img/structure/B10745.png)
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to alleviate symptoms associated with various inflammatory conditions. It has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a cancer treatment. However, one of the limitations of using Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research involving Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI). One potential area of research is in the development of new anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI). Further research is also needed to determine the potential use of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in cancer treatment and other medical applications.
Conclusion:
In conclusion, Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. While its mechanism of action is not fully understood, it has been shown to have potential as an anti-inflammatory agent and as a cancer treatment. Further research is needed to fully understand its potential and to develop new applications for this compound.
Métodos De Síntesis
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,3-dihydrofuran and ethyl isocyanoacetate in the presence of a base to form a dihydrofuran-2(3H)-one derivative. This derivative is then reacted with hydrazine hydrate to form the final product, Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI).
Aplicaciones Científicas De Investigación
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) has been studied for its potential use in various scientific research applications. One of the primary areas of research is in the field of medicinal chemistry, where it has been shown to have potential as an anti-inflammatory agent. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
105623-57-2 |
|---|---|
Nombre del producto |
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) |
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]oxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO3/c1-5(10)7-4-6-2-3-11-8(6)12-9-7/h6,8H,2-4H2,1H3 |
Clave InChI |
QYCJDGBKMHJQSX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC2C(C1)CCO2 |
SMILES canónico |
CC(=O)C1=NOC2C(C1)CCO2 |
Sinónimos |
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



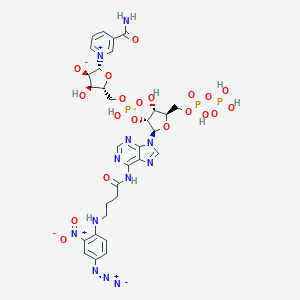
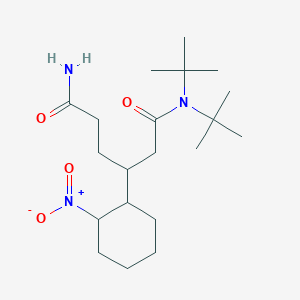
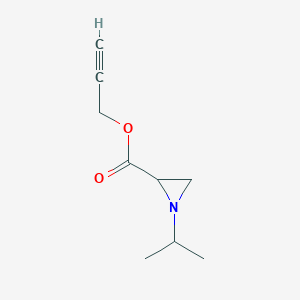
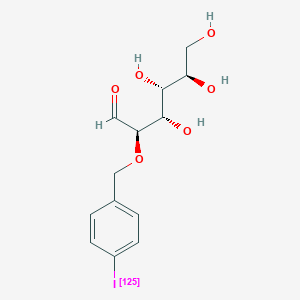
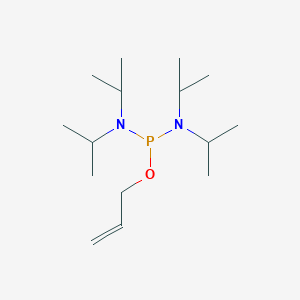

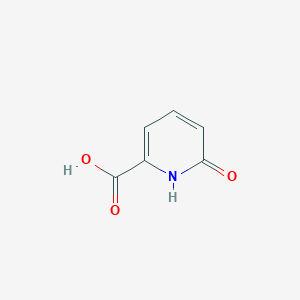
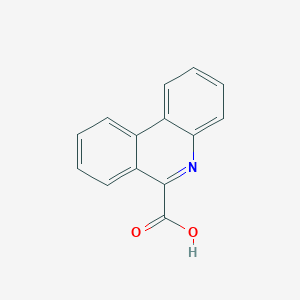

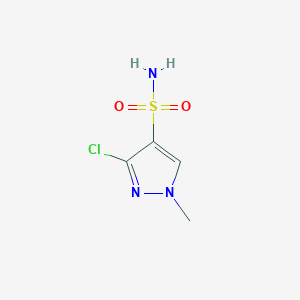



![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)